Pregnanetriol-d5
Description
Pregnanetriol-d5 (PT-d5) is a deuterated analog of pregnanetriol, a metabolite of 17α-hydroxyprogesterone. It is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying endogenous steroids in clinical and research settings . PT-d5 is synthesized with five deuterium atoms, achieving ≥98% isotopic purity and ≥98% chemical purity, ensuring minimal interference with non-deuterated analytes during isotopic dilution analysis . Its primary application lies in diagnosing and monitoring congenital adrenal hyperplasia (CAH), a disorder characterized by impaired cortisol synthesis and elevated 17α-hydroxyprogesterone metabolites .
Properties
Molecular Formula |
C21H36O3 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1/i6D2,12D2,15D |
InChI Key |
SCPADBBISMMJAW-FBIVPUAHSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4([C@H](C)O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pregnanetriol-d5 typically involves the deuteration of pregnanetriol. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform
Temperature: Room temperature to slightly elevated temperatures
Pressure: Atmospheric pressure or slightly elevated pressures to ensure efficient deuterium incorporation
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk deuteration: Using large quantities of deuterium gas and catalysts
Purification: Employing chromatographic techniques to isolate the deuterated product
Quality Control: Ensuring the purity and isotopic incorporation through analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry
Chemical Reactions Analysis
Types of Reactions: Pregnanetriol-d5 undergoes various chemical reactions, including:
Reduction: Further reduction to more saturated steroid derivatives
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., sodium azide)
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of more saturated alcohols or hydrocarbons
Substitution: Formation of halogenated or azido derivatives
Scientific Research Applications
Pregnanetriol-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in LC/MS for the quantification of steroid metabolites
Biology: Employed in studies of steroid metabolism and hormone regulation
Medicine: Utilized in diagnostic assays for congenital adrenal hyperplasia and other endocrine disorders
Industry: Applied in the development of pharmaceuticals and in quality control processes for steroid-based drugs
Mechanism of Action
Pregnanetriol-d5 itself does not exert biological effects but serves as a tracer or internal standard in analytical applications. Its mechanism of action involves:
Stable Isotope Labeling: The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry
Analytical Precision: Enhances the accuracy and reliability of analytical measurements by serving as a reference compound
Comparison with Similar Compounds
Non-Deuterated Pregnanetriol
- Structural Differences : PT-d5 differs from native pregnanetriol (CAS 1098-45-9) by the substitution of five hydrogen atoms with deuterium, shifting its molecular mass by 5 Da. This mass shift avoids spectral overlap during analysis .
- Applications: While non-deuterated pregnanetriol is measured in urine or serum to assess CAH severity, PT-d5 is exclusively used for calibration and quality control in these assays .
- Analytical Utility: The deuterated form reduces matrix effects and improves quantification accuracy, whereas non-deuterated pregnanetriol serves as the target analyte .
Other Deuterated Steroids
PT-d5 belongs to a class of deuterated steroids used as internal standards. Key comparisons include:
- Tetrahydrocortisol-d5 (THF-d5) and Tetrahydrocortisone-d5 (THE-d5): These target cortisol metabolites, whereas PT-d5 is specific to 17α-hydroxyprogesterone pathways. All share ≥98% isotopic purity but differ in diagnostic applications (e.g., THF-d5 for Cushing’s syndrome vs. PT-d5 for CAH) .
- Pregnanetriol-d4 : Contains four deuterium atoms, offering a smaller mass shift (4 Da). PT-d5’s additional deuterium minimizes interference in complex matrices, making it preferable in multi-analyte panels .
Structural and Functional Analogs
- Pregnanediol-d5 : A deuterated metabolite of progesterone, used to monitor ovarian function and pregnancy. Unlike PT-d5, it reflects progesterone rather than 17α-hydroxyprogesterone metabolism .
- Allopregnanolone-d5: A neuroactive steroid targeting GABA receptors. While PT-d5 is diagnostic, Allopregnanolone-d5 is used in neurological research, highlighting divergent applications despite structural similarities .
Data Tables
Table 1: Key Properties of Pregnanetriol-d5 and Analogs
| Compound | Isotopic Purity | Purity | Deuterium Atoms | Primary Application | Supplier |
|---|---|---|---|---|---|
| This compound | ≥98% | ≥98% | 5 | CAH diagnosis (internal std) | IsoSciences |
| Pregnanetriol (native) | N/A | ≥98% | 0 | CAH diagnosis (analyte) | Various |
| Pregnanetriol-d4 | ≥98% | ≥98% | 4 | Steroid profiling | CymitQuimica |
| Tetrahydrocortisol-d5 | ≥98% | ≥95% | 5 | Cortisol metabolite analysis | IsoSciences |
| Pregnanediol-d5 | ≥98% | ≥98% | 5 | Reproductive monitoring | US Biological |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
